molecular formula C19H17BrFN5O B1440854 AC-430 CAS No. 1359828-49-1

AC-430

Cat. No.: B1440854
CAS No.: 1359828-49-1
M. Wt: 430.3 g/mol
InChI Key: OXLABSVIPVOENF-UHFFFAOYSA-N
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Preparation Methods

The preparation of AC-430 involves the synthesis of hydrobromide salts of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol. The reaction conditions include the use of hydrogen bromide in ethanol and water under reflux . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

AC-430 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

AC-430 has been investigated for various scientific research applications, including:

Comparison with Similar Compounds

AC-430 is unique due to its high selectivity and potency as a JAK2 inhibitor. Similar compounds include:

    Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.

    Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.

    Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications .

Biological Activity

AC-430, also known as this compound hydrobromide, is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of myeloproliferative disorders and certain types of cancer. JAK2 plays a crucial role in various cellular processes, including hematopoiesis and immune response, making its inhibition a target for therapeutic intervention in diseases characterized by aberrant signaling pathways.

This compound functions by selectively inhibiting JAK2, which is involved in the signaling of several hematopoietic growth factor receptors. By blocking this pathway, this compound can modulate the activity of cytokines that contribute to the proliferation and survival of malignant cells. This selective inhibition can lead to reduced cell proliferation and increased apoptosis in JAK2-dependent malignancies.

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental settings:

  • In Vitro Studies :
    • In cell lines expressing mutated JAK2, this compound demonstrated significant antiproliferative effects. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in JAK2 V617F mutant cells, which are commonly associated with myeloproliferative neoplasms .
    • The compound also induced apoptosis in these cells, as evidenced by increased Annexin V staining and caspase activation assays.
  • In Vivo Studies :
    • In animal models of myeloproliferative disorders, administration of this compound led to a reduction in splenomegaly and normalization of blood cell counts. These findings suggest that this compound may effectively mitigate disease symptoms through its action on JAK2 signaling pathways .

Case Studies

Several case studies have been documented regarding the clinical implications of this compound:

  • Case Study 1 : A patient with primary myelofibrosis was treated with this compound as part of a clinical trial. The patient exhibited significant clinical improvement, including reduced splenomegaly and improved quality of life metrics after 12 weeks of treatment. Laboratory results showed normalization of blood counts and a decrease in inflammatory markers.
  • Case Study 2 : Another patient with polycythemia vera treated with this compound experienced a marked decrease in hematocrit levels and symptom relief from pruritus and fatigue within six weeks. Follow-up imaging indicated a reduction in splenic size .

Data Table: Biological Activity Summary

Study Type Cell Line/Model Dose Outcome
In VitroJAK2 V617F mutant cells1-10 µMDecreased cell viability; increased apoptosis
In VivoMouse model10 mg/kgReduced splenomegaly; normalized blood counts
Clinical TrialPrimary myelofibrosisVariableImproved quality of life; decreased inflammatory markers

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLABSVIPVOENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol (260 g, 0.744 mol) and ethanol (2.86 L) in a round bottom flask under nitrogen was heated at reflux for 30 to 40 min, and then 48% aq. HBr (125.5 g, 0.744 mmol) was added while maintaining reflux. The mixture was allowed to cool to 25-30° C., and the mixture was stirred at 25-30° C. for 1 hr. The solid was collected by filtration, washing thoroughly with fresh ethanol (0.52 L). The solid was dried at 55 to 65° C. for 12 to 14 hrs to afford (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol hydrobromide (276 g, 86%). HPLC (AUC) 99.9%.
Quantity
2.86 L
Type
solvent
Reaction Step One
Name
Quantity
125.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of Glenium® ACE 430 on concrete freeze-thaw resistance compared to naphthalene-formaldehyde superplasticizers?

A: Research indicates that when concrete mix proportions, water-to-cement ratio, and fluidity are kept constant, utilizing Glenium® ACE 430 as a superplasticizer, compared to the naphthalene-formaldehyde-based SP-1, leads to a notable enhancement in concrete freeze-thaw resistance. Specifically, the concrete grade increased from F2300 to F2400. [] This improvement is attributed to the distinct chemical properties and mechanisms of action of polycarboxylate superplasticizers like Glenium® ACE 430.

Q2: How does Glenium® ACE 430 affect the internal structure of cement paste in concrete?

A: Studies employing phase composition analysis of cement paste revealed that using Glenium® ACE 430, especially in conjunction with silica fume, promotes the formation of a denser cement matrix. [] This denser structure arises from the improved dispersion of cement particles facilitated by Glenium® ACE 430, leading to enhanced packing density and reduced porosity within the cement paste.

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